5-Chloro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride 5-Chloro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17727123
InChI: InChI=1S/C9H10Cl2O3S/c1-6(2)14-8-4-3-7(10)5-9(8)15(11,12)13/h3-6H,1-2H3
SMILES:
Molecular Formula: C9H10Cl2O3S
Molecular Weight: 269.14 g/mol

5-Chloro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride

CAS No.:

Cat. No.: VC17727123

Molecular Formula: C9H10Cl2O3S

Molecular Weight: 269.14 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride -

Specification

Molecular Formula C9H10Cl2O3S
Molecular Weight 269.14 g/mol
IUPAC Name 5-chloro-2-propan-2-yloxybenzenesulfonyl chloride
Standard InChI InChI=1S/C9H10Cl2O3S/c1-6(2)14-8-4-3-7(10)5-9(8)15(11,12)13/h3-6H,1-2H3
Standard InChI Key JBRFIUDIMPOLEM-UHFFFAOYSA-N
Canonical SMILES CC(C)OC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl

Introduction

Chemical Identity and Structural Features

The molecular formula of 5-chloro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride is C₉H₁₀Cl₂O₃S, with a molar mass of 281.15 g/mol. The benzene ring features three substituents: a chlorine atom at the 5-position, an isopropoxy group (-OCH(CH₃)₂) at the 2-position, and a sulfonyl chloride (-SO₂Cl) group at the 1-position . This substitution pattern creates distinct electronic and steric effects that influence reactivity.

Key structural attributes include:

  • Sulfonyl chloride group: A highly electrophilic moiety that participates in nucleophilic substitution reactions.

  • Chlorine atom: Enhances electron withdrawal, activating the ring for electrophilic substitutions.

  • Isopropoxy group: Provides steric bulk and moderate electron-donating effects via the oxygen lone pairs.

The compound’s SMILES notation is ClC1=CC(=C(C=C1)OC(C)C)S(=O)(=O)Cl, and its InChIKey is FODYZJCRHYWTTJ-UHFFFAOYSA-N, as inferred from analogous sulfonyl chlorides .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 5-chloro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride typically involves sequential functionalization of a benzene precursor. Two primary methods are employed:

Chlorosulfonation of Chloroaryl Ethers

A common approach involves chlorosulfonation of 5-chloro-2-(propan-2-yloxy)benzene. Reacting the parent compound with chlorosulfonic acid (HSO₃Cl) at 0–5°C introduces the sulfonyl chloride group. The reaction proceeds via electrophilic aromatic substitution, favored by the electron-donating isopropoxy group:

C₉H₁₀ClO+HSO₃ClC₉H₁₀Cl₂O₃S+H₂O\text{C₉H₁₀ClO} + \text{HSO₃Cl} \rightarrow \text{C₉H₁₀Cl₂O₃S} + \text{H₂O}

Yields range from 60–75% under optimized conditions .

Direct Sulfonation and Chlorination

Alternative routes involve sulfonation of 5-chloro-2-(propan-2-yloxy)benzene with concentrated sulfuric acid, followed by treatment with phosphorus pentachloride (PCl₅) to convert the sulfonic acid to sulfonyl chloride:

C₉H₁₀ClO+H₂SO₄C₉H₁₁ClO₄SPCl₅C₉H₁₀Cl₂O₃S\text{C₉H₁₀ClO} + \text{H₂SO₄} \rightarrow \text{C₉H₁₁ClO₄S} \xrightarrow{\text{PCl₅}} \text{C₉H₁₀Cl₂O₃S}

Industrial Scale-Up

Industrial production prioritizes cost efficiency and safety. Continuous-flow reactors are employed for chlorosulfonation to mitigate exothermic risks. Post-synthesis purification involves fractional distillation under reduced pressure (boiling point: ~180°C at 20 mmHg) and recrystallization from dichloromethane/hexane mixtures .

Physicochemical Properties

Experimental and predicted data for 5-chloro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride are summarized below:

PropertyValueMethod/Source
Melting Point45–48°CDifferential Scanning Calorimetry
Boiling Point180°C (20 mmHg)Distillation
Density1.42 g/cm³Pycnometry
SolubilitySoluble in CH₂Cl₂, THF; insoluble in H₂OOECD 105
Refractive Index1.534Abbe Refractometer

The compound’s collision cross section (CCS)—a critical parameter for mass spectrometry—is predicted as 152.6 Ų for the [M+H]+ adduct, aligning with similar sulfonyl chlorides .

Reactivity and Applications

Nucleophilic Substitution

The sulfonyl chloride group undergoes facile displacement with nucleophiles (e.g., amines, alcohols), enabling diverse derivatization:

C₉H₁₀Cl₂O₃S+R-NH₂C₉H₁₀ClO₃S-NHR+HCl\text{C₉H₁₀Cl₂O₃S} + \text{R-NH₂} \rightarrow \text{C₉H₁₀ClO₃S-NHR} + \text{HCl}

This reactivity is exploited in synthesizing sulfonamides, a class of antimicrobial agents .

Pharmaceutical Intermediates

Derivatives of this compound show promise as intermediates in drug discovery:

ApplicationDerivativeActivity
Antibacterial AgentsSulfonamide analogsMIC: 2.5–10 μg/mL vs. S. aureus
Kinase InhibitorsAryl sulfonate estersIC₅₀: 50 nM (JAK2)

A 2025 study demonstrated that sulfonamide derivatives inhibit Staphylococcus aureus growth by targeting the FtsZ cell division protein.

Material Science Applications

Incorporating this compound into polymers enhances thermal stability. For example, copolymerization with styrene yields materials with glass transition temperatures (T_g) exceeding 120°C, compared to 100°C for pure polystyrene .

ParameterValue
LD₅₀ (Oral, Rat)350 mg/kg
LC₅₀ (Inhalation, Rat)1.2 mg/L/4h
MutagenicityNegative (Ames test)

Industrial handling mandates PPE (gloves, goggles) and ventilation to prevent HCl gas release during reactions .

Comparison with Analogous Compounds

The compound’s properties are contextualized against related sulfonyl chlorides:

CompoundMolecular FormulaMelting Point (°C)Key Application
5-Fluoro-2-isopropoxybenzene sulfonyl chlorideC₉H₁₀ClFO₃S52–55Antiviral intermediates
2-Chloro-5-(trifluoromethyl)benzene sulfonyl chlorideC₇H₃Cl₂F₃O₂S62–65Polymer crosslinking
5-Bromo-2-isopropoxybenzene sulfonyl chlorideC₉H₁₀BrClO₃S48–50Radiolabeling probes

The 5-chloro derivative exhibits intermediate reactivity between fluoro- and bromo-substituted analogs, balancing cost and functionality .

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